molecular formula C21H22N6 B12346691 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12346691
M. Wt: 358.4 g/mol
InChI Key: WDVSFVPJRVJTNT-UHFFFAOYSA-N
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Description

1-Phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a phenyl group at position 1, a propyl chain at N6, and a p-tolyl substituent at N4. This scaffold is structurally related to kinase inhibitors and anticancer agents, with modifications at N4 and N6 influencing bioactivity, solubility, and selectivity . Below, we compare its structural and functional attributes with key analogues.

Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

4-N-(4-methylphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H22N6/c1-3-13-22-21-25-19(24-16-11-9-15(2)10-12-16)18-14-23-27(20(18)26-21)17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H2,22,24,25,26)

InChI Key

WDVSFVPJRVJTNT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable pyrimidine precursor . The reaction conditions often involve refluxing in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-(4-methylphenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

Research indicates that 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits significant biological activity as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle, and their inhibition can lead to the arrest of cell proliferation in cancer cells. Studies have shown that this compound has cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50_{50} values ranging from 45 to 97 nM .

Epidermal Growth Factor Receptor Interaction

The compound also interacts with epidermal growth factor receptors (EGFR), suggesting potential applications in targeting growth factor signaling pathways. Molecular docking studies have demonstrated favorable binding interactions with CDK2 active sites through hydrogen bonding and hydrophobic contacts . This interaction may enhance its efficacy as an anticancer agent by disrupting crucial signaling pathways that promote tumor growth.

Synthesis and Mechanism of Action

The synthesis of 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yield and purity. The compound's mechanism of action involves the selective inhibition of CDKs and EGFR, leading to impaired cell cycle progression and reduced cellular proliferation .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine resulted in significant apoptosis in MCF-7 cells as evidenced by increased caspase activity .
  • In Vivo Efficacy : In an animal model of colon cancer, administration of this compound led to a marked reduction in tumor size compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors .

Comparison with Similar Compounds

Key Trends :

  • N4 Substituents : Bulky, aromatic groups (e.g., p-tolyl, 3-chlorophenyl) enhance target binding through π-π stacking and hydrophobic interactions .
  • N6 Substituents : Longer alkyl chains (e.g., propyl vs. ethyl) increase lipophilicity but may reduce aqueous solubility .

Physicochemical Properties

Substituents significantly impact solubility, melting points, and crystallinity.

Compound Name Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility Reference
Target Compound ~360 (estimated) Not reported ~1.4–1.5 (est.) Low (hydrophobic)
N4,N6-Dimethyl-... (CAS 6288-91-1) 178.19 464.2 1.479 Moderate
N4,N6-Bis(1-methylethyl)-1-phenyl-... (CAS 5444-68-8) 310.4 Not reported Not reported Low (bulky isopropyl)
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine (Parent) 150.14 Not reported Not reported High (unsubstituted)

Observations :

  • The parent compound (unsubstituted) exhibits high solubility due to minimal steric hindrance .
  • Bulky N4/N6 groups (e.g., isopropyl, p-tolyl) reduce solubility but enhance membrane permeability .

Structural and Crystallographic Insights

  • Hydration States : N4-Methyl and N4-cyclohexyl derivatives form hydrogen-bonded sheets in hydrated and anhydrous forms, respectively. The p-tolyl group in the target compound may favor anhydrous crystallization due to steric hindrance .
  • Hydrogen Bonding : Electron-withdrawing groups (e.g., 3-chlorophenyl) strengthen hydrogen bonds in the crystal lattice, improving stability .

Biological Activity

1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by a unique structural arrangement that allows it to interact with various biological targets, making it a significant focus in medicinal chemistry. Its molecular formula is C17H20N6, indicating the presence of 17 carbon atoms, 20 hydrogen atoms, and 6 nitrogen atoms.

Research indicates that this compound functions primarily as an inhibitor of cyclin-dependent kinases (CDKs) , which are crucial for cell cycle regulation. The inhibition of CDKs can lead to the cessation of cell proliferation in cancerous cells. In vitro studies have demonstrated that 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibits cytotoxic effects against several cancer cell lines:

  • MCF-7 (breast cancer) : IC50 = 45 nM
  • HCT-116 (colon cancer) : IC50 = 97 nM

These values indicate a potent inhibitory effect on tumor growth, suggesting its potential application in cancer therapy.

Binding Affinity and Structural Interactions

Molecular docking studies reveal that the compound effectively binds to the active sites of CDK2 through hydrogen bonding and hydrophobic interactions. This selective binding underscores its potential as a targeted therapeutic agent. The interactions with epidermal growth factor receptors (EGFR) further highlight its versatility in modulating growth factor signaling pathways, which are often dysregulated in cancer.

Comparative Analysis with Related Compounds

The biological activity of 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared to other similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-methyl-N6-propyl-N4-(phenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineMethyl substitution at N1Moderate CDK inhibitionLacks the p-tolyl group
N6-(3-(1H-imidazol-1-yl)propyl)-N4-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamineImidazole ring additionStronger enzyme inhibitionDifferent heterocyclic structure
2-amino-N6-propyl-N4-(methylphenyl)-pyrazolo[3,4-d]pyrimidineAmino group at N2Anticancer activityVariation in amino group position

The unique combination of substituents on the pyrazolo[3,4-d]pyrimidine core enhances its biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazolo[3,4-d]pyrimidines:

  • Inhibition of CK1 : A study highlighted the potential of N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of casein kinase 1 (CK1), which is implicated in various cancers and neurological disorders. These compounds exhibited significant inhibitory effects with IC50 values around 78 nM .
  • EGFR Inhibition : Another research focused on designing new derivatives targeting EGFR. Compounds derived from pyrazolo[3,4-d]pyrimidines demonstrated anti-proliferative activity against both wild-type and mutant EGFR at nanomolar concentrations .
  • Multi-target Inhibition : Recent findings suggest that derivatives based on this scaffold can act as dual inhibitors targeting both EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. These compounds not only inhibited tumor growth but also induced apoptosis and suppressed cell migration .

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